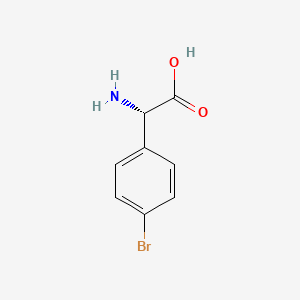

(S)-2-Amino-2-(4-bromophenyl)acetic acid

Descripción general

Descripción

4-Bromophenylacetic acid, also known as p-bromophenylacetic acid, is an organic compound. It is a derivative of phenylacetic acid containing a bromine atom in the para position .

Synthesis Analysis

4-Bromophenylacetic acid may be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution. It was first prepared in the laboratory by treatment of phenylacetic acid with bromine and mercuric oxide .Molecular Structure Analysis

The molecular formula of 4-Bromophenylacetic acid is C8H7BrO2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

Methyl 4-bromophenylacetate is made from 4-bromophenylacetic acid by Fischer esterification, refluxing it with methanol acidified with sulfuric acid . Plant protoplasts conjugate aspartic acid with 4-bromophenylacetic acid to form 4-bromophenylacetyl-L-aspartic acid .Physical And Chemical Properties Analysis

4-Bromophenylacetic acid is a white solid with a honey-like odor. Its melting point is 118 °C (244 °F; 391 K) . The molecular weight is 215.044 .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Derivatives Synthesis : Bromo-substituted compounds, including those related to (S)-2-Amino-2-(4-bromophenyl)acetic acid, have been synthesized for various applications, demonstrating the versatility of bromophenyl compounds in organic synthesis. For example, Bromo-Substituted 4-biphenyl acetamides derivatives have been developed, showcasing the importance of bromophenyl structures in creating new chemical entities with potential biological activities (Agarwal, 2017).

Catalysis : Biphenyl-based axially chiral amino acids have been designed and synthesized for use as highly efficient catalysts in asymmetric aldol reactions, indicating the utility of bromophenyl-containing amino acids in enhancing catalytic efficiency (Kano, Tokuda, Maruoka, 2006).

Biological and Chemical Properties

Antioxidant Activity : Studies on compounds structurally related to (S)-2-Amino-2-(4-bromophenyl)acetic acid have shown significant antioxidant activities. For instance, bromophenols isolated from marine algae exhibited potent antioxidant activities, suggesting the potential for bromophenyl derivatives in oxidative stress mitigation (Li, Li, Gloer, Wang, 2011).

Antibacterial Activity : The synthesis and screening of bromo-substituted compounds for antibacterial activity highlight the relevance of such structures in developing new antimicrobial agents. Bromo-Substituted 4-biphenyl acetamides, for example, were screened for their anti-bacterial and anti-fungal activity, underscoring the potential medicinal chemistry applications of bromophenyl derivatives (Agarwal, 2017).

Chemical Stability and Reactivity : The presence of a bromophenyl group in compounds like (S)-2-Amino-2-(4-bromophenyl)acetic acid can influence their chemical reactivity and stability, which is crucial in pharmaceutical formulation and material science applications. For example, the study on solvated excipients' grinding effects provides insights into how structural components, including bromophenyl groups, may affect the stability of pharmaceutical compounds (Irwin, Iqbal, 1991).

Safety And Hazards

Propiedades

IUPAC Name |

(2S)-2-amino-2-(4-bromophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLQICUORRMFHY-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426155 | |

| Record name | (S)-2-Amino-2-(4-bromophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-2-(4-bromophenyl)acetic acid | |

CAS RN |

848188-26-1 | |

| Record name | (S)-2-Amino-2-(4-bromophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tris[bis(trimethylsilyl)amino] europium(III)](/img/structure/B1587863.png)